Cyclosomatostatin
Vue d'ensemble
Description
La cyclosomatostatine est un peptide qui agit comme un inhibiteur de la libération de l'hormone de croissance. Elle agit en se liant aux récepteurs de la somatostatine à la surface des cellules pituitaires, inhibant ainsi la libération de l'hormone de croissance .
Applications De Recherche Scientifique
Cyclosomatostatin has been studied in various contexts:
Cancer Research: It inhibits somatostatin receptor type 1 (SSTR1) signaling and decreases cell proliferation in colorectal cancer (CRC) cells.
Neuroendocrine Disorders: Its somatostatin receptor antagonism makes it relevant for managing neuroendocrine tumors.
Growth Regulation: By modulating growth hormone release, this compound may have therapeutic implications.
Mécanisme D'action
Target of Action
Cyclosomatostatin is a non-selective somatostatin (sst) receptor antagonist . It primarily targets the somatostatin receptors , which are G protein-coupled receptors . These receptors are normally expressed in the gastrointestinal (GI) tract, pancreas, hypothalamus, and central nervous system (CNS) . They are also expressed in different types of tumors, with the predominant subtype in cancer cells being the ssrt2 subtype .
Mode of Action
This compound works by blocking the effects of somatostatin on various functions . It inhibits somatostatin receptor type 1 (SSTR1) signaling . It has been reported to act as an sst receptor agonist in human neuroblastoma cell line sh-sy5y .
Biochemical Pathways
This compound affects several biochemical pathways. It blocks the effect of somatostatin on β-adrenergic function and corticotropin-releasing factor (CRF)-induced suppression of gastric emptying . It also modulates the release of acetylcholine (ACh) and the hormones growth hormone, insulin, and glucagon .
Result of Action
This compound has various biological activities. It decreases cell proliferation and the size of the ALDH+ cell population, and it inhibits sphere-formation in colorectal cancer (CRC) cells . It also contributes to long-term potentiation at excitatory synapses of somatostatin-expressing interneurons (SOM-INs) by controlling GABA A inhibition .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of endogenous somatostatin can affect the compound’s action . Additionally, the cellular environment, such as the presence of other signaling molecules and the overall state of the cell, can also impact the efficacy and stability of this compound.
Analyse Biochimique
Biochemical Properties
Cyclosomatostatin interacts with somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1). It inhibits the signaling pathways mediated by these receptors, thereby blocking the effects of somatostatin. This compound has been shown to decrease cell proliferation, reduce the size of ALDH+ cell populations, and inhibit sphere formation in colorectal cancer cells . Additionally, this compound can modulate the release of growth hormone, insulin, and glucagon by blocking somatostatin’s inhibitory effects .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In colorectal cancer cells, it inhibits cell proliferation and reduces the size of ALDH+ cell populations . It also affects cell signaling pathways by inhibiting somatostatin receptor type 1 (SSTR1) signaling, which contributes to the quiescence of colon cancer stem cells . Furthermore, this compound has been shown to influence gene expression and cellular metabolism by modulating the activity of somatostatin receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to somatostatin receptors, particularly SSTR1. By antagonizing these receptors, this compound inhibits the downstream signaling pathways mediated by somatostatin. This includes the inhibition of enzyme activity, such as the suppression of growth hormone, insulin, and glucagon release . Additionally, this compound can modulate gene expression by affecting the signaling pathways regulated by somatostatin receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and can be used for up to 12 months . In vitro studies have shown that this compound can fully block the effects of somatostatin and partially reverse the inhibitory effects of cortistatin . Long-term effects on cellular function include the inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In aged rats, this compound dose-dependently induces catalepsy, a model of extrapyramidal disorders . This cataleptic response can be reversed by a somatostatin analog, octreotide . Additionally, this compound has been shown to increase plasma levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in tilapia . High doses of this compound may lead to toxic or adverse effects, such as catalepsy in aged rats .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those regulated by somatostatin receptors. It blocks the effects of somatostatin on airway β-adrenergic function, CRF-induced suppression of gastric emptying, and modulation of acetylcholine release . Additionally, this compound can influence metabolic flux and metabolite levels by inhibiting somatostatin receptor signaling pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through a multispecific transporter system. This system is responsible for the rapid elimination of this compound via the biliary pathway . The compound’s transport is driven by a sodium gradient and membrane potential, allowing it to interact with various transporters and binding proteins . This compound’s localization and accumulation within cells are influenced by its interactions with these transporters .
Subcellular Localization
The subcellular localization of this compound is highly specific to the receptor type it interacts with. Somatostatin receptor type 1 (SSTR1) is targeted pre-synaptically to axons, while other receptor types are distributed post-synaptically to neuronal somata and dendrites . This localization is crucial for this compound’s activity and function, as it allows the compound to effectively modulate somatostatin receptor signaling pathways .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Les voies de synthèse spécifiques de la cyclosomatostatine ne sont pas largement documentées dans la littérature. Elle est généralement obtenue par synthèse peptidique en phase solide (SPPS) utilisant la chimie Fmoc (9-fluorénylméthoxycarbonyle). En SPPS, la chaîne peptidique est allongée étape par étape sur un support solide, chaque résidu d'acide aminé étant ajouté séquentiellement. Des groupes protecteurs sont utilisés pour empêcher les réactions secondaires indésirables pendant le couplage.
Méthodes de production industrielle : La production à l'échelle industrielle de la cyclosomatostatine peut impliquer une synthèse chimique ou une expression recombinante dans des systèmes microbiens. Des informations détaillées sur les méthodes de production à grande échelle sont limitées.
Analyse Des Réactions Chimiques
Types de réactions : La cyclosomatostatine ne subit pas de transformations chimiques extensives en raison de sa structure cyclique stable. Elle peut participer à l'hydrolyse des liaisons peptidiques dans certaines conditions.
Réactifs et conditions courants :Hydrolyse des liaisons peptidiques : La cyclosomatostatine peut être clivée en ses acides aminés constitutifs à l'aide d'enzymes protéolytiques telles que la trypsine ou la chymotrypsine.
Synthèse peptidique en phase solide (SPPS) : Les acides aminés protégés par Fmoc, les réactifs de couplage (par exemple, HBTU, HATU) et la base (par exemple, DIEA) sont couramment utilisés en SPPS.
Produits principaux : Le produit principal de l'hydrolyse de la cyclosomatostatine est les acides aminés individuels qui constituent sa séquence.
4. Applications de la recherche scientifique
La cyclosomatostatine a été étudiée dans divers contextes :
Recherche sur le cancer : Elle inhibe la signalisation du récepteur de la somatostatine de type 1 (SSTR1) et diminue la prolifération cellulaire dans les cellules du cancer colorectal (CCR).
Troubles neuroendocriniens : Son antagonisme des récepteurs de la somatostatine la rend pertinente pour la gestion des tumeurs neuroendocrines.
Régulation de la croissance : En modulant la libération de l'hormone de croissance, la cyclosomatostatine peut avoir des implications thérapeutiques.
5. Mécanisme d'action
Le mécanisme de la cyclosomatostatine implique la liaison aux récepteurs de la somatostatine (SSTR), en particulier SSTR1. Cette interaction inhibe les voies de signalisation en aval, affectant la prolifération cellulaire et la libération d'hormones.
Comparaison Avec Des Composés Similaires
La cyclosomatostatine présente des similitudes avec d'autres analogues de la somatostatine, tels que l'octréotide et la lanréotide. Sa structure cyclique unique la distingue des analogues linéaires.
Propriétés
IUPAC Name |
(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H57N7O6/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53)/t30-,36+,37+,38-,40+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVHQZYJGWGAKN-ZUWUZHNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H57N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901004468 | |
Record name | 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901004468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84211-54-1 | |
Record name | Somatostatin, cyclo-(7-aminoheptanoyl-phenylalanyl-tryptophyl-lysyl-benzylthreonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084211541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901004468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.